2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide
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Description
The compound “2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This compound further reacts with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The structures of the intermediate compounds in the synthesis process were established on the basis of X-ray structural analysis . The structure of the final product, 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides, was also confirmed by X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Future Directions
The future directions for this compound could involve further exploration of its antimicrobial action, as one study found that 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus . Additionally, given the wide range of biological activities of imidazo[1,2-a]pyridine derivatives, there could be potential for further medicinal applications .
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;/h2-4,7H,5-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPGSCFTBWKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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